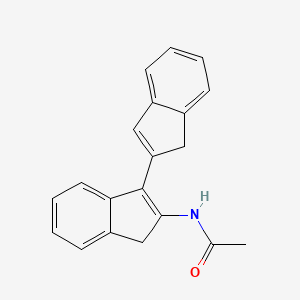

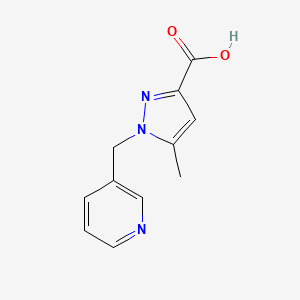

![molecular formula C22H22N2O4S B2749342 (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 325742-02-7](/img/structure/B2749342.png)

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical compound with a complex structure . It is related to Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)- acrylate, which is an important starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides and 2-propenoates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a cyano group, an acrylamido group, a methoxyphenyl group, and a tetrahydrobenzo[b]thiophene group . The conformation across the C=C bond is synperiplanar .Scientific Research Applications

Antimicrobial and Antioxidant Applications

Compounds with structural similarities to the specified molecule have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, derivatives of ethyl tetrahydrobenzo[b]thiophene carboxylates have been studied for their in vitro antimicrobial properties against a range of bacterial and fungal pathogens. The findings suggest these compounds possess significant antibacterial and antifungal efficacy, along with pronounced antioxidant potential, indicating a potential application of the specified compound in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Research

Research into benzo[b]thiophene derivatives has also uncovered their potential as anticancer agents. Various synthesized compounds, including ethyl 2-acrylamido tetrahydrobenzo[b]thiophene carboxylates, have demonstrated potent anticancer activity against several human cancer cell lines. These findings indicate that structurally similar compounds, including the one , might have applications in cancer research, specifically in the synthesis of novel anticancer drugs (Sroor et al., 2020).

Anti-inflammatory and Analgesic Research

Another area of application for related compounds involves the development of anti-inflammatory and analgesic drugs. For example, compounds synthesized from ethyl tetrahydrobenzo[b]thiophene carboxylate have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models. This suggests that the compound could be explored for its potential use in treating inflammatory diseases and pain management (Sherif & Hosny, 2014).

Applications in Heterocyclic Chemistry Synthesis

The compound and its derivatives are of interest in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Research into similar compounds has led to the synthesis of a variety of heterocyclic structures, demonstrating the utility of tetrahydrobenzo[b]thiophene derivatives in creating complex molecules with potential applications across a range of industries (Mohareb et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound exists in the solid state as the enamine tautomer, with the cyano group cis to the 4-methoxyphenyl group . The N–H group forms a bifurcated hydrogen bond with acceptors C=O (intramolecular) and C≡N (intermolecular) . This could suggest a potential interaction with its targets.

Biochemical Pathways

Given the compound’s structure and properties, it may be involved in imine-enamine tautomerism . This process is of interest in biochemistry due to the potential for greater π-delocalization in the enamine species, which can affect various biochemical reactions .

Result of Action

As the compound is part of a collection for early discovery researchers , its effects at the molecular and cellular level would be a subject of future research.

properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-6-4-5-7-18(17)29-21(19)24-20(25)15(13-23)12-14-8-10-16(27-2)11-9-14/h8-12H,3-7H2,1-2H3,(H,24,25)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJIKGKRAQEVOL-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

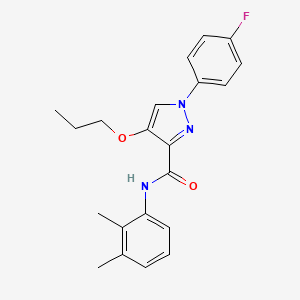

![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)

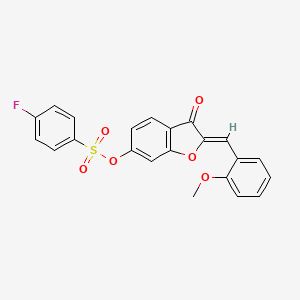

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2749263.png)

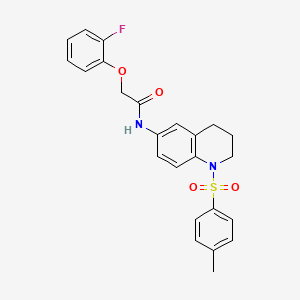

![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)

![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2749278.png)

![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)